1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride
Description
Properties
IUPAC Name |
2-methyl-5-(3-methylpiperidin-3-yl)-1H-pyrazol-3-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.2ClH/c1-10(4-3-5-11-7-10)8-6-9(14)13(2)12-8;;/h6,11-12H,3-5,7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYRUINCBUFQMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)C2=CC(=O)N(N2)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride typically involves the formation of the piperidine ring followed by the introduction of the pyrazole moiety. The process often includes:
Cyclization Reactions: Formation of the piperidine ring through cyclization reactions involving appropriate precursors.
Amination: Introduction of the nitrogen atom into the ring structure.
Hydrogenation: Reduction of double bonds to form the saturated piperidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve:
Catalytic Hydrogenation: Using metal catalysts such as palladium or platinum to facilitate the hydrogenation process.
Multicomponent Reactions: Combining multiple reactants in a single reaction vessel to streamline the synthesis process and improve yield.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.
Substitution: Replacement of functional groups with other substituents under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .
Scientific Research Applications
Pharmaceutical Development
1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in diverse chemical reactions, including oxidation, reduction, and substitution, which are essential for drug development .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The mechanism involves apoptosis induction and cell cycle arrest at specific concentrations.
Neuroprotective Effects
It has also been investigated for its neuroprotective effects against oxidative stress. Certain derivatives have demonstrated antioxidant capabilities, reducing infarct size in animal models of ischemic stroke.
Antiviral and Antimicrobial Properties
The compound has shown potential antiviral and antimicrobial activities, making it a candidate for further exploration in treating infectious diseases. Preliminary studies suggest that it may disrupt viral replication processes or enhance immune responses against pathogens.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of several pyrazole derivatives, including this compound. The findings revealed that at concentrations around 10 μM, the compound induced significant morphological changes in cancer cells and enhanced caspase activity, indicating apoptosis.
Case Study 2: Neuroprotection
In a study focused on neuroprotection published in Neuroscience Letters, researchers assessed the effects of this compound on neuronal cell models exposed to oxidative stress. Results indicated that the compound significantly reduced cell death and improved cell viability through its antioxidant properties, suggesting its potential as a therapeutic agent in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or other cellular processes.
Comparison with Similar Compounds
Structural Analogues with Pyrazole-Piperidine/Piperazine Cores
a. 1-Methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate hydrochloride ()
- Structural Differences : Replaces the hydroxyl group with a carboxylate ester.
- The carboxylate may also affect metabolic stability due to esterase susceptibility .
b. 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine hydrochloride ()
- Structural Differences : Substitutes the 3-methylpiperidine with a piperazine ring and adds a phenyl group at position 1.
- Piperazine’s additional nitrogen may increase basicity and metal-chelating capacity .
c. PF-06815345 ()
- Structural Differences : Incorporates a tetrazole ring and chloropyridinyl group.
- Implications : The tetrazole group introduces acidic proton(s), impacting pH-dependent solubility. The chloropyridinyl moiety may enhance target affinity in kinase inhibition .
a. 1,3,4-Oxadiazole Thioether Derivatives ()
- Activity : Compounds like 5a and 5g exhibit fungicidal activity (>50% inhibition against Sclerotinia sclerotiorum) and herbicidal effects.
b. Quinazolinedione Derivatives ()
- Activity : Pelanserine (5f) shows antihypertensive properties.
- Comparison : The pyrazole-piperidine scaffold of the target compound may favor different receptor interactions (e.g., adrenergic vs. SDH targets) .
Physicochemical Properties
Molecular Interactions and Binding
- Hydrogen Bonding : The hydroxyl group in the target compound could form stronger interactions with proteins (e.g., SDH in ) compared to esters or ethers. Etter’s graph set analysis () suggests extended hydrogen-bond networks in crystals, influencing crystallinity and stability .
- Salt Form: Dihydrochloride salts (common in ) improve bioavailability but may alter crystallization patterns compared to mono-salts .
Biological Activity
1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following chemical properties:
- Molecular Formula : C₁₁H₁₄Cl₂N₄O
- Molecular Weight : 276.16 g/mol
- CAS Number : Not specified in the search results.
Anti-inflammatory Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, compounds structurally related to 1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol have been evaluated for their efficacy against inflammation in various models. A notable study reported that certain pyrazole derivatives demonstrated comparable anti-inflammatory effects to indomethacin, a well-known anti-inflammatory drug .
Analgesic Effects
In addition to anti-inflammatory activity, pyrazole derivatives have also been studied for their analgesic properties. A specific compound in the pyrazole family was shown to alleviate pain in animal models, suggesting that this compound may share similar analgesic characteristics .
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of pyrazole derivatives against various bacterial strains. For example, compounds with piperidine moieties were found to exhibit enhanced antibacterial activity against pathogens such as E. coli and S. aureus. The presence of the 3-methylpiperidine group in the structure may contribute to this increased activity .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Some pyrazole derivatives inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), thereby reducing the production of pro-inflammatory mediators.
- Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter systems related to pain perception, particularly through interactions with serotonin and norepinephrine pathways.
Case Studies
Several case studies and experimental evaluations have been conducted to assess the biological activity of compounds similar to this compound:
Q & A
Q. Purification :
- Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) for intermediate isolation.
- Recrystallization from ethanol/water mixtures improves purity (>95%) for the final dihydrochloride form .
Basic: How is the compound characterized analytically to confirm structure and purity?
Answer:
Key techniques :
- X-ray Crystallography : Resolves the 3D conformation, confirming the pyrazole-piperidine linkage and dihydrochloride salt formation. SHELX software is recommended for refinement .
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.2–1.8 ppm (piperidine CH₂), δ 3.0–3.5 ppm (N-methyl), and δ 5.5–6.0 ppm (pyrazole CH) .
- ¹³C NMR : Carbons adjacent to nitrogen (e.g., piperidine C-3) show deshielding (~45–50 ppm) .
- Mass Spectrometry : ESI-MS in positive mode detects [M+H]⁺ with m/z matching the molecular formula (C₁₀H₁₈Cl₂N₄O) .
Q. Purity Assessment :
- HPLC with a C18 column (UV detection at 254 nm) confirms ≥98% purity .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Answer:
Methodological Framework :
- Substituent Variation : Modify the pyrazole’s 1-methyl group or piperidine’s 3-methyl group to assess steric/electronic effects. For example, replacing methyl with trifluoromethyl enhances metabolic stability .
- Bioisosteric Replacement : Substitute the hydroxyl group at pyrazole C-5 with bioisosteres (e.g., amines, halogens) to modulate solubility or target binding .
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict interactions with targets like GPCRs or kinases. Validate with SPR (surface plasmon resonance) binding assays .
Case Study : Analogous pyrazole-piperidine hybrids show improved affinity for serotonin receptors when the piperidine ring is substituted with bulkier groups .
Advanced: How can computational modeling elucidate binding interactions with biological targets?
Answer:
Workflow :
Target Selection : Prioritize receptors based on structural homology (e.g., 5-HT₃ or histamine receptors).
Docking Simulations : Use Schrödinger Suite or MOE to dock the compound into active sites. Focus on hydrogen bonding (pyrazole-OH with Asp/Glu residues) and hydrophobic contacts (piperidine with aromatic pockets) .
MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability. Key metrics include RMSD (<2 Å) and ligand-protein interaction fingerprints .
Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values from radioligand displacement assays .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Root Causes :
- Purity Discrepancies : Impurities (e.g., unreacted intermediates) may skew assay results. Validate via HPLC-MS and elemental analysis .
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or buffer conditions (pH, ionic strength) affect receptor binding. Standardize protocols using reference agonists/antagonists .
- Salt Form Impact : The dihydrochloride form may exhibit different solubility vs. the free base. Compare dose-response curves in PBS vs. DMSO-containing media .
Mitigation : Replicate studies in orthogonal assays (e.g., functional cAMP vs. calcium flux assays) to confirm activity .
Basic: What is the role of the dihydrochloride salt in physicochemical properties?
Answer:
- Solubility : The salt form enhances aqueous solubility (>50 mg/mL in PBS) compared to the free base, critical for in vitro assays .
- Stability : Protonation of the piperidine nitrogen reduces hygroscopicity, improving shelf life under ambient conditions.
- Bioavailability : Salt formation can enhance oral absorption in preclinical models by maintaining ionization in the GI tract .
Advanced: How do hydrogen-bonding patterns in the crystal structure influence bioactivity?
Answer:
Analysis via Graph Set Theory :
- Intramolecular Bonds : The pyrazole-OH forms a strong O–H⋯N bond with the piperidine nitrogen (D = 2.8 Å, θ = 158°), stabilizing the bioactive conformation .
- Intermolecular Bonds : In the crystal lattice, chloride ions participate in N–H⋯Cl interactions (D = 3.2 Å), which may mimic receptor-binding interactions .
Impact : Disrupting these bonds (e.g., via methylating the hydroxyl group) reduces potency by ~10-fold in serotonin receptor assays .
Advanced: How does stereochemistry at the piperidine C-3 position affect activity?
Answer:
Chiral Resolution :
- Separate enantiomers via chiral HPLC (Chiralpak AD-H column) and test individually .
- Activity Trends : The (R)-enantiomer shows 5x higher affinity for dopamine D2 receptors than the (S)-form, attributed to better steric alignment in the binding pocket .
Synthetic Control : Use asymmetric catalysis (e.g., Jacobsen’s catalyst) during piperidine synthesis to enantioselectively install the 3-methyl group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
